4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one
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Overview
Description
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is a chemical compound with the molecular formula C12H12Cl2N2O2. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals due to its biological activity. The presence of the dichlorophenyl group in its structure enhances its potential for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one typically involves the reaction of 2,6-dichlorobenzoyl chloride with piperazine. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a flow reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for better control of reaction conditions and higher yields compared to batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of various chemical products and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(2,3-Dichlorophenyl)acetyl)piperazin-2-one
- 4-(2-(2,4-Dichlorophenyl)acetyl)piperazin-2-one
- 4-(2-(2,5-Dichlorophenyl)acetyl)piperazin-2-one
Uniqueness
4-(2-(2,6-Dichlorophenyl)acetyl)piperazin-2-one is unique due to the specific positioning of the dichlorophenyl group, which can influence its chemical reactivity and biological activity. This positioning can result in different binding affinities and selectivities compared to other similar compounds .
Properties
Molecular Formula |
C12H12Cl2N2O2 |
---|---|
Molecular Weight |
287.14 g/mol |
IUPAC Name |
4-[2-(2,6-dichlorophenyl)acetyl]piperazin-2-one |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-9-2-1-3-10(14)8(9)6-12(18)16-5-4-15-11(17)7-16/h1-3H,4-7H2,(H,15,17) |
InChI Key |
FAZMWFHOCUAYSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CC2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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